

FgGpmk1-IN-1 chemical properties and structure

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Compound of Interest

Compound Name: FgGpmk1-IN-1

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In-Depth Technical Guide: FgGpmk1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

FgGpmk1-IN-1 is a novel small molecule inhibitor of the *Fusarium graminearum* mitogen-activated protein kinase (MAPK), FgGpmk1. This enzyme is a key regulator of fungal development and virulence, making it a promising target for the development of new fungicides to combat *Fusarium* head blight (FHB), a devastating disease of cereal crops. **FgGpmk1-IN-1** has demonstrated potent inhibitory activity against FgGpmk1, leading to the disruption of downstream signaling events crucial for fungal pathogenesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **FgGpmk1-IN-1**, along with a summary of the experimental methodologies used in its characterization.

Chemical Properties and Structure

FgGpmk1-IN-1 is a solid compound with the chemical formula $C_{19}H_{16}N_6O_2$ and a molecular weight of 360.37 g/mol [1][2]. Its chemical structure is detailed in the SMILES notation.

Quantitative Chemical Data

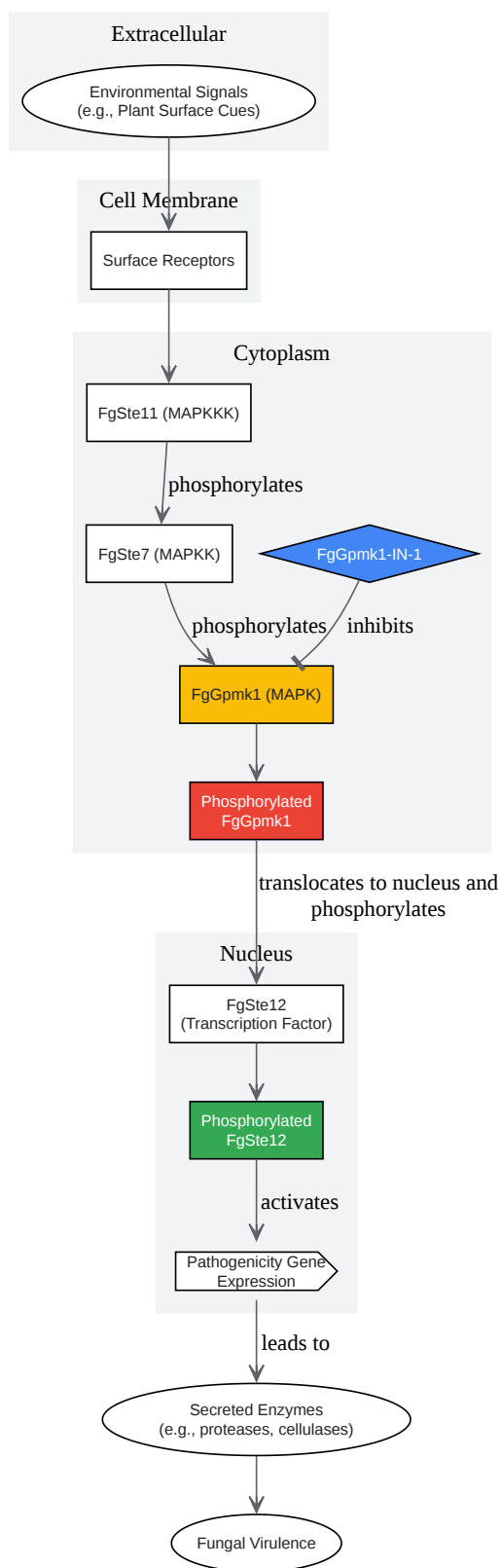
Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₆ N ₆ O ₂	[1][2]
Molecular Weight	360.37 g/mol	[1][2]
CAS Number	319490-29-4	[2]
Form	Solid	[1]
SMILES	OC1=CC=C(C=NNC2=NC=NC3=C2C=NN3C=4C=CC=CC4)C=C1OC	[2]

Mechanism of Action and Signaling Pathway

FgGpmk1-IN-1 functions as a potent inhibitor of the FgGpmk1 MAP kinase[1][3]. The FgGpmk1 signaling pathway plays a critical role in various aspects of *Fusarium graminearum* biology, including vegetative growth, conidiation, and, most importantly, virulence[4][5]. Inhibition of FgGpmk1 by **FgGpmk1-IN-1** disrupts the downstream signaling cascade, ultimately impairing the fungus's ability to infect its host.

The primary mechanism of action of **FgGpmk1-IN-1** involves the inhibition of the phosphorylation of FgGpmk1[3]. This, in turn, affects the nuclear localization of the downstream transcription factor, FgSte12, which is essential for the expression of genes involved in pathogenesis[3]. The FgGpmk1 pathway is known to regulate the induction of specific secreted enzymes, such as endoglucanases, xylanases, and proteases, which are crucial for the degradation of plant cell walls during infection[4].

FgGpmk1 Signaling Pathway



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Caption: The FgGpmk1 MAP kinase signaling pathway in *Fusarium graminearum* and the inhibitory action of **FgGpmk1-IN-1**.

Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of **FgGpmk1-IN-1**, based on available information. For complete and detailed procedures, it is imperative to consult the full scientific publication.

Synthesis of FgGpmk1-IN-1

A detailed, step-by-step synthesis protocol for **FgGpmk1-IN-1** is not publicly available in the search results. The discovery of this compound, referred to as compound 94 in the primary literature, was the result of a medicinal chemistry effort that likely involved multi-step organic synthesis[3]. The general approach would have involved the coupling of various chemical building blocks to generate a library of compounds, followed by purification and structural confirmation using techniques like NMR and mass spectrometry.

FgGpmk1 Inhibition Assay (In Vitro)

A standard in vitro kinase assay would be employed to determine the inhibitory activity of **FgGpmk1-IN-1** against the FgGpmk1 enzyme.

- Objective: To quantify the direct inhibitory effect of **FgGpmk1-IN-1** on the enzymatic activity of FgGpmk1.
- General Procedure:
 - Recombinant FgGpmk1 enzyme is purified.
 - The enzyme is incubated with a specific substrate (e.g., a generic myelin basic protein or a specific peptide substrate) and ATP in a suitable reaction buffer.
 - Varying concentrations of **FgGpmk1-IN-1** are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at an optimal temperature.

- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive labeling (^{32}P -ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.
- The half-maximal effective concentration (EC_{50}) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For **FgGpmk1-IN-1**, the reported EC_{50} value against the conidial germination of *F. graminearum* is 3.46 $\mu\text{g/mL}$ [\[1\]](#)[\[2\]](#)[\[3\]](#).

Fungal Growth and Virulence Assays

- Objective: To assess the effect of **FgGpmk1-IN-1** on the growth and infectivity of *Fusarium graminearum*.
- General Procedure (Growth Inhibition):
 - *F. graminearum* spores (conidia) are cultured in a liquid or on a solid growth medium.
 - The medium is supplemented with different concentrations of **FgGpmk1-IN-1**.
 - The cultures are incubated under optimal growth conditions.
 - Fungal growth is quantified by measuring mycelial dry weight, colony diameter, or optical density.
- General Procedure (Virulence Assay):
 - Flowering wheat or barley heads are inoculated with a suspension of *F. graminearum* spores, either alone or in the presence of **FgGpmk1-IN-1**.
 - The inoculated plants are maintained in a controlled environment with high humidity to promote infection.
 - The progression of *Fusarium* head blight symptoms is monitored and scored over time.
 - The amount of mycotoxin (e.g., deoxynivalenol) produced by the fungus in the infected plant tissue can also be quantified.

Western Blot Analysis of FgGpmk1 Phosphorylation

- Objective: To determine if **FgGpmk1-IN-1** inhibits the phosphorylation of FgGpmk1 within the fungal cells.
- General Procedure:
 - *F. graminearum* mycelia are treated with **FgGpmk1-IN-1** for a specific duration.
 - Total protein is extracted from the fungal cells.
 - Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
 - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of FgGpmk1 (or a homologous phosphorylated MAPK).
 - A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
 - The signal is visualized using a chemiluminescent substrate. A loading control (e.g., an antibody against total FgGpmk1 or a housekeeping protein like actin) is used to ensure equal protein loading.

FgSte12 Nuclear Localization Assay

- Objective: To observe the effect of **FgGpmk1-IN-1** on the subcellular localization of the FgSte12 transcription factor.
- General Procedure:
 - A strain of *F. graminearum* expressing a fluorescently tagged FgSte12 (e.g., FgSte12-GFP) is used.
 - The fungal cells are treated with **FgGpmk1-IN-1**.

- The subcellular localization of the fluorescently tagged FgSte12 is observed using fluorescence microscopy.
- In the absence of the inhibitor, FgSte12 is expected to translocate to the nucleus upon pathway activation. In the presence of **FgGpmk1-IN-1**, this nuclear localization is expected to be reduced or absent.

Conclusion

FgGpmk1-IN-1 is a promising lead compound for the development of novel fungicides to control Fusarium head blight. Its well-defined mechanism of action, targeting a key enzyme in fungal pathogenesis, makes it an attractive candidate for further optimization and development. The experimental protocols summarized herein provide a foundation for researchers to further investigate the biological activity and potential applications of **FgGpmk1-IN-1** and similar compounds. It is important to note that for reproducible and accurate results, the detailed methodologies from the primary scientific literature should be consulted.

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